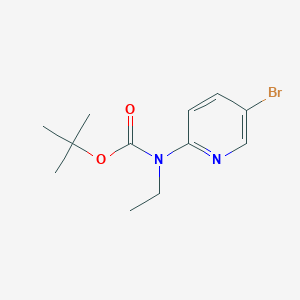

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Übersicht

Beschreibung

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the formula C12H17BrN2O2 . It is also known as tert-butyl (S)- (1- (5-bromopyridin-2-yl)ethyl)carbamate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is represented by the InChI code1S/C12H17BrN2O2/c1-5-15 (11 (16)17-12 (2,3)4)10-7-6-9 (13)8-14-10/h6-8H,5H2,1-4H3 . The molecular weight of the compound is 301.18 g/mol . Physical And Chemical Properties Analysis

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate has a molecular weight of 301.18 g/mol . The compound is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Research demonstrates the synthesis of compounds that serve as intermediates for biologically active molecules. For instance, tert-butyl carbamates have been utilized in the synthesis of compounds related to omisertinib (AZD9291), a drug with significant activity against certain types of cancer cells (Zhao et al., 2017). These synthetic routes often involve steps such as acylation, nucleophilic substitution, and reduction, showcasing the versatility of tert-butyl carbamate derivatives in medicinal chemistry.

Asymmetric Synthesis

Tert-butyl carbamate derivatives are also pivotal in asymmetric synthesis, contributing to the development of chiral building blocks for protease inhibitors. The enantioselective synthesis of tert-butyl carbamate derivatives utilizing asymmetric aldol reactions underscores their importance in creating stereochemically complex molecules (Ghosh et al., 2017).

Advanced Material Synthesis

The utility of tert-butyl carbamate derivatives extends to the synthesis of advanced materials. For example, the preparation of specific carbamate derivatives has been explored for applications in photochemical transformations and as intermediates for novel material synthesis (Crockett & Koch, 2003). These studies illustrate the compound's potential role in material science, particularly in the development of new photoreactive materials.

Chemical Process Development

Research into tert-butyl carbamate derivatives has also contributed to the optimization of chemical processes. For instance, studies on the synthesis of HIV protease inhibitors have highlighted efficient routes to key intermediates, demonstrating the compound's relevance in streamlining the production of therapeutically important molecules (Xu et al., 2002).

Novel Synthetic Methods

Further, the development of novel synthetic methods using tert-butyl carbamate derivatives has been documented. This includes innovative approaches to the Curtius rearrangement, providing a mild and efficient route to Boc-protected amines, pivotal for the synthesis of a wide array of chemical entities (Lebel & Leogane, 2005).

Safety And Hazards

The safety information for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate indicates that it has hazard statements H302-H315-H317-H319-H335 . The compound should be handled with appropriate safety measures, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZECTXBOVJVCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682492 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate | |

CAS RN |

1032758-85-2 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)

![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)